molecular formula C30H48O3 B10841772 2-Isooleanolic acid

2-Isooleanolic acid

Cat. No. B10841772
M. Wt: 456.7 g/mol
InChI Key: UODITNOILLXLOO-VGWDZYRESA-N
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Description

2-Isooleanolic acid is a pentacyclic triterpenoid compound that is widely distributed in the plant kingdom. It is known for its diverse biological activities, including anti-inflammatory, hepatoprotective, and antitumor effects. This compound has garnered significant attention from the scientific community due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isooleanolic acid can be synthesized through various chemical routes. One common method involves the oxidation of oleanolic acid, another pentacyclic triterpenoid, using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources. The extraction process involves the use of organic solvents like ethanol or methanol to isolate the compound from plant material. The crude extract is then purified through crystallization or chromatography techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Isooleanolic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into different oxidized derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents in these reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives with potential therapeutic applications .

Scientific Research Applications

2-Isooleanolic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-isooleanolic acid involves multiple molecular targets and pathways. It has been shown to interact with various proteins and enzymes, modulating their activity and leading to therapeutic effects. Key pathways involved include:

Comparison with Similar Compounds

2-Isooleanolic acid is structurally similar to other pentacyclic triterpenoids such as oleanolic acid and ursolic acid. it has unique properties that distinguish it from these compounds:

properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aS,11R,12aS,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-25(2)12-14-30(24(32)33)15-13-28(6)20(21(30)18-25)8-9-23-27(5)17-19(31)16-26(3,4)22(27)10-11-29(23,28)7/h8,19,21-23,31H,9-18H2,1-7H3,(H,32,33)/t19-,21+,22+,23-,27+,28-,29-,30+/m1/s1

InChI Key

UODITNOILLXLOO-VGWDZYRESA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H](CC3(C)C)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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